
N-Allyloxycarbonyl-4-fluoro-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyloxycarbonyl-4-fluoro-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of an allyloxycarbonyl group attached to the nitrogen atom and a fluorine atom substituted on the phenyl ring of the phenylalanine molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyloxycarbonyl-4-fluoro-D-phenylalanine typically involves the protection of the amino group of 4-fluoro-D-phenylalanine with an allyloxycarbonyl group. This can be achieved using allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Allyloxycarbonyl-4-fluoro-D-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The allyloxycarbonyl group can be removed using palladium-catalyzed hydrogenation or other deprotection methods.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Palladium on carbon (Pd/C) is often used as a catalyst in the presence of hydrogen gas for the removal of the allyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while deprotection reactions yield the free amino acid .
Wissenschaftliche Forschungsanwendungen
N-Allyloxycarbonyl-4-fluoro-D-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly those that require fluorinated amino acids for enhanced stability or biological activity.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the role of fluorinated amino acids in protein structure and function.
Wirkmechanismus
The mechanism of action of N-Allyloxycarbonyl-4-fluoro-D-phenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides and later deprotected to reveal the free amino group. In medicinal chemistry, its fluorine substitution can influence the binding affinity and specificity of the resulting compounds for their molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Allyloxycarbonyl-4-fluoro-DL-phenylalanine: This compound is similar but contains a racemic mixture of D- and L-phenylalanine.
N-Acetyl-4-fluoro-D-phenylalanine: This compound has an acetyl group instead of an allyloxycarbonyl group.
Uniqueness
N-Allyloxycarbonyl-4-fluoro-D-phenylalanine is unique due to its specific combination of an allyloxycarbonyl protecting group and a fluorine substitution on the phenyl ring. This combination provides distinct chemical properties that can be advantageous in certain synthetic and medicinal applications .
Eigenschaften
Molekularformel |
C13H14FNO4 |
|---|---|
Molekulargewicht |
267.25 g/mol |
IUPAC-Name |
(2R)-3-(4-fluorophenyl)-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C13H14FNO4/c1-2-7-19-13(18)15-11(12(16)17)8-9-3-5-10(14)6-4-9/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17)/t11-/m1/s1 |
InChI-Schlüssel |
QMZPYLGAEZRBOM-LLVKDONJSA-N |
Isomerische SMILES |
C=CCOC(=O)N[C@H](CC1=CC=C(C=C1)F)C(=O)O |
Kanonische SMILES |
C=CCOC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




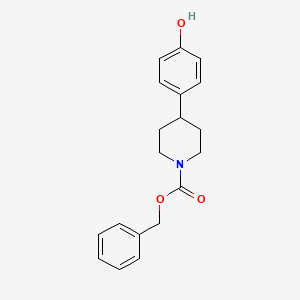
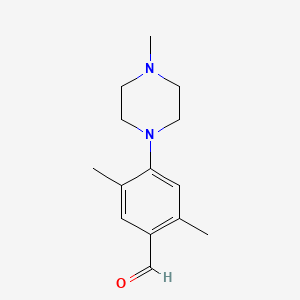
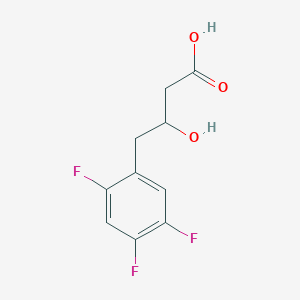
![N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride](/img/structure/B13491655.png)
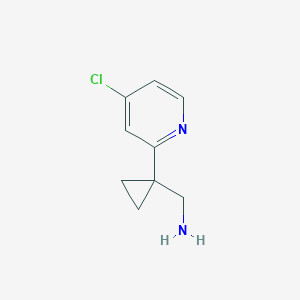
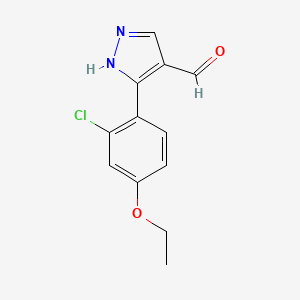
![2,2-Dimethoxy-6-azaspiro[3.5]nonane](/img/structure/B13491670.png)
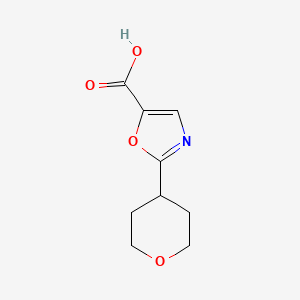
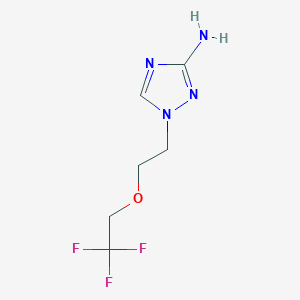

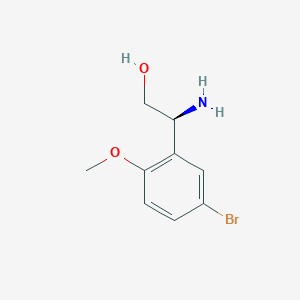
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)
